molecular formula C15H22O3 B12322928 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one CAS No. 50340-19-7

7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one

Cat. No.: B12322928
CAS No.: 50340-19-7
M. Wt: 250.33 g/mol
InChI Key: LLQFXYGDZUUPNX-UHFFFAOYSA-N
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Description

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives.

    Oxidation: The naphthalene derivative undergoes oxidation to introduce functional groups necessary for the formation of the oxirane ring.

    Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the oxirane ring, resulting in the final compound.

Industrial Production Methods

Industrial production of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature Control: Maintaining optimal temperatures to prevent decomposition and side reactions.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxirane ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in alcohols or alkanes.

    Substitution: Can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphth[2,3-b]oxirene: A related compound with a similar structure but different functional groups.

    Naphth[2,3-b]oxirene-2,7-dione: Another similar compound with additional functional groups.

Uniqueness

Naphth[2,3,-b]oxiren-2(1aH)-one, 4, is unique due to its specific structure and reactivity

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFXYGDZUUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301547
Record name 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50340-19-7
Record name NSC144091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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